molecular formula C18H18 B14654795 1,1'-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene) CAS No. 52284-17-0

1,1'-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene)

Cat. No.: B14654795
CAS No.: 52284-17-0
M. Wt: 234.3 g/mol
InChI Key: JSZZIZUTNYNHQN-UHFFFAOYSA-N
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Description

Bis(2,5-dimethylphenyl)ethyne is an organic compound characterized by the presence of two 2,5-dimethylphenyl groups attached to an ethyne (acetylene) moiety. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,5-dimethylphenyl)ethyne can be synthesized through several methods, one of which involves the coupling of 2,5-dimethylphenylacetylene with a suitable reagent. A common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of 2,5-dimethylphenylboronic acid with 2,5-dimethylphenylacetylene in the presence of a palladium catalyst and a base.

Industrial Production Methods

While specific industrial production methods for Bis(2,5-dimethylphenyl)ethyne are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dimethylphenyl)ethyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethyne moiety to an ethylene or ethane derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce ethylene or ethane derivatives.

Scientific Research Applications

Bis(2,5-dimethylphenyl)ethyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,5-dimethylphenyl)ethyne in chemical reactions involves the interaction of its ethyne moiety with various reagents. In catalytic processes, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps . The phenyl rings can participate in electrophilic aromatic substitution reactions, where the electron-donating methyl groups influence the reactivity and orientation of the substituents.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,5-dimethylphenyl)ethyne
  • Bis(2,6-dimethylphenyl)ethyne
  • Bis(4-methylphenyl)ethyne

Uniqueness

Bis(2,5-dimethylphenyl)ethyne is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

52284-17-0

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

2-[2-(2,5-dimethylphenyl)ethynyl]-1,4-dimethylbenzene

InChI

InChI=1S/C18H18/c1-13-5-7-15(3)17(11-13)9-10-18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3

InChI Key

JSZZIZUTNYNHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C#CC2=C(C=CC(=C2)C)C

Origin of Product

United States

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